
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H18FN3O4 and its molecular weight is 383.379. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Proliferative Activities
Compounds with structures similar to (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide have demonstrated significant antimicrobial and anti-proliferative activities. For instance, derivatives of 1,3,4-oxadiazole have shown potent activity against Gram-positive bacteria and pathogenic fungi like Candida albicans. These compounds also exhibit anti-proliferative activity against various cancer cell lines, including prostate, colorectal, and breast cancer cells (Al-Wahaibi et al., 2021).
α-Glucosidase Inhibitory and Antioxidant Activities
Some derivatives of 1,3,4-oxadiazole, which share structural similarities with the compound , have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds exhibit notable scavenging activity against free radicals, indicating potential use in managing oxidative stress-related conditions (Menteşe et al., 2015).
Anticancer and Antimycobacterial Agents
Derivatives of 1,3,4-oxadiazole have also been synthesized and evaluated as potential anticancer and antimycobacterial agents. Some of these compounds have shown superior activity against specific cancer cell lines and effectiveness against mycobacteria (Polkam et al., 2017).
Water Treatment Applications
Certain acrylamide-based monomers containing 1,3,4-oxadiazole moieties have been developed for the removal of Co(II) cations from water, demonstrating potential applications in water treatment processes (Mirzaeinejad & Mansoori, 2018).
Tubulin Polymerization Inhibitors
Some 2-anilinonicotinyl-linked acrylamide conjugates, similar in structure to the compound , have been evaluated for their ability to inhibit tubulin polymerization, demonstrating potential as anticancer agents (Kamal et al., 2014).
Synthesis of Polymeric Materials
Compounds containing 1,3,4-oxadiazole rings have been used in the synthesis of new aromatic polyamides and poly(1,3,4-oxadiazole-imide)s, showing applications in the development of materials with high thermal stability and potential electronic applications https://consensus.app/papers/poly134oxadiazoleimides-containing-dimethylsilane-hamciuc/a59fc6108aa75d84978842b33204c598/?utm_source=chatgpt" target="_blank">(Sava et al., 2003; Hamciuc et al., 2005)
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-26-16-9-5-13(11-17(16)27-2)6-10-18(25)22-20-24-23-19(28-20)12-14-3-7-15(21)8-4-14/h3-11H,12H2,1-2H3,(H,22,24,25)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFIQLXQVBZLOC-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2463876.png)
![1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2463877.png)
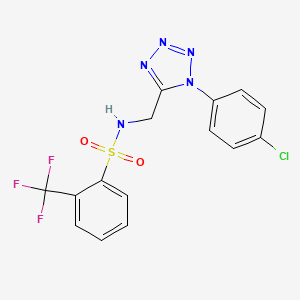
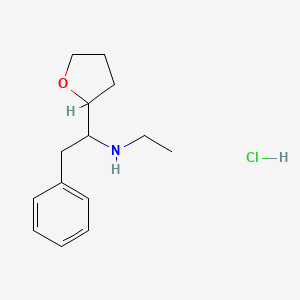
![2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2463883.png)

![1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2463886.png)

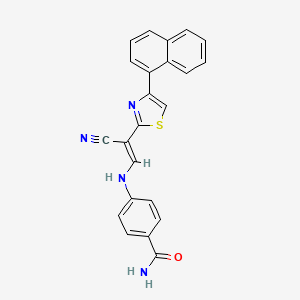

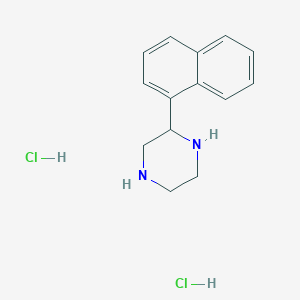
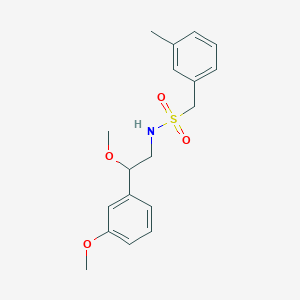
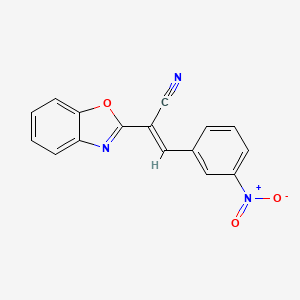
![5-Methyl-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide](/img/structure/B2463899.png)